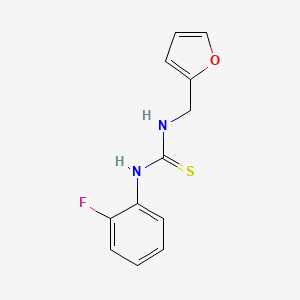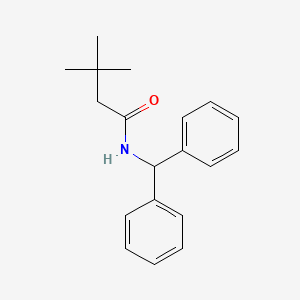![molecular formula C18H21N3O3 B5833851 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol, also known as BNMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BNMP is a member of the nitrophenol family, which has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to have effects on normal cells. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol can induce oxidative stress and DNA damage in normal cells, which may limit its potential as a therapeutic agent. However, the exact effects of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol on normal cells are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol. One direction is the development of more efficient synthesis methods to increase the yield of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol. Another direction is the study of the effects of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol on normal cells, which may provide insights into its potential as a therapeutic agent. Additionally, the development of new formulations of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol that increase its solubility may expand its potential uses in laboratory experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol involves the reaction of 4-nitrophenol with benzylpiperazine in the presence of formaldehyde. The reaction is carried out in ethanol at room temperature, and the product is obtained after purification by column chromatography. The yield of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is approximately 70%.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has been extensively studied for its potential as an anticancer agent. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been studied for its antimicrobial and anti-inflammatory activities.
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-6-16(12-17(18)21(23)24)14-20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHMOLYVFAUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
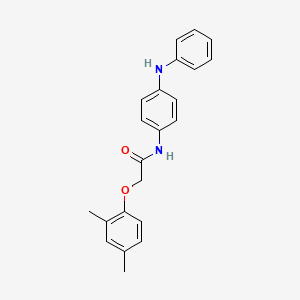
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
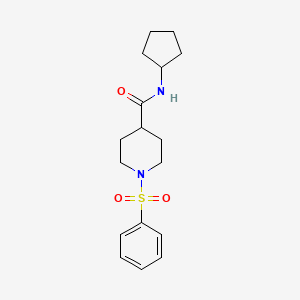
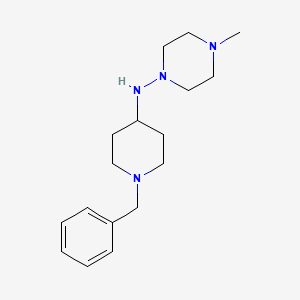
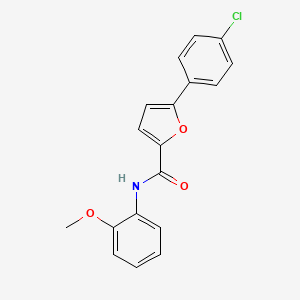
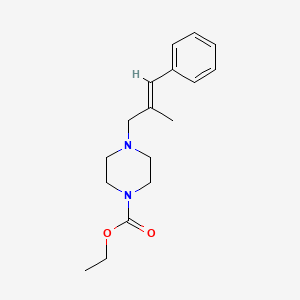
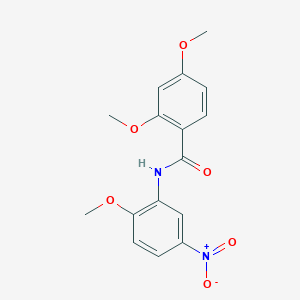
![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
